

5-Chloro-3-methyl-1H-indazole molecular structure and weight

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Compound of Interest

Compound Name: 5-Chloro-3-methyl-1H-indazole

Cat. No.: B1486651

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An In-Depth Technical Guide to **5-Chloro-3-methyl-1H-indazole**: Synthesis, Characterization, and Applications

Foreword for the Modern Researcher

The indazole scaffold stands as a "privileged" structure in medicinal chemistry, a testament to its recurring role in a multitude of biologically active agents. Its unique bicyclic aromatic system, featuring a fusion of benzene and pyrazole rings, offers a versatile template for designing molecules that can interact with a wide array of biological targets, particularly protein kinases. This guide focuses on a key derivative, **5-Chloro-3-methyl-1H-indazole**, a compound of significant interest as a synthetic intermediate in drug discovery programs. We will move beyond a simple recitation of facts to provide a deeper understanding of its synthesis, structural properties, and strategic importance, grounded in the principles of organic and medicinal chemistry.

Section 1: Physicochemical and Structural Properties

5-Chloro-3-methyl-1H-indazole is a heterocyclic aromatic compound. The placement of the chloro group at the 5-position and the methyl group at the 3-position significantly influences its electronic properties and steric profile, making it a valuable building block for creating derivatives with specific target affinities.

The key physicochemical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	945265-09-8	[1]
Molecular Formula	C ₈ H ₇ ClN ₂	[2][3]
Molecular Weight	166.61 g/mol	
Melting Point	265 °C (recrystallized from ethanol)	
Boiling Point	318.6 ± 22.0 °C (Predicted)	[3]
Density	1.351 g/cm ³ (Predicted)	[3]
IUPAC Name	5-chloro-3-methyl-1H-indazole	

Molecular Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

(Note: An illustrative, non-interactive image of the molecular structure would be placed here.)

The structure is characterized by the 1H-indazole tautomer, which is generally the more thermodynamically stable form. The nitrogen at position 1 (N1) bears a hydrogen atom, which can be readily substituted, providing a key handle for derivatization in synthetic workflows.

Section 2: Synthesis Methodology

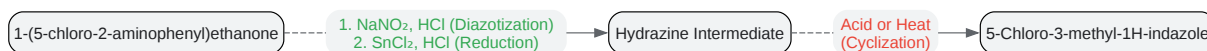
The synthesis of 3-substituted indazoles is a well-established field in organic chemistry. While a specific peer-reviewed protocol for **5-Chloro-3-methyl-1H-indazole** is not readily available, a robust and logical synthesis can be designed based on the classical condensation of a

substituted acetophenone with hydrazine, followed by an intramolecular cyclization. This approach is both efficient and highly adaptable.

Conceptual Workflow: Hydrazone Formation and Cyclization

The core of the synthesis relies on two fundamental steps:

- **Hydrazone Formation:** The reaction begins with the condensation of a ketone (1-(5-chloro-2-hydrazinylphenyl)ethan-1-one) with a hydrazine source. This is a classic carbonyl chemistry reaction.
- **Intramolecular Cyclization:** The resulting hydrazone intermediate undergoes an intramolecular electrophilic aromatic substitution-type reaction, where the terminal nitrogen attacks the aromatic ring to form the pyrazole ring system of the indazole core. This is often promoted by acid or heat.



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